molecular formula C20H24BrNO4 B13763181 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide CAS No. 57543-29-0

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

Katalognummer: B13763181
CAS-Nummer: 57543-29-0
Molekulargewicht: 422.3 g/mol
InChI-Schlüssel: JWYPPJMTBYBLJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a hydrobromide salt of a dihydroisoquinoline derivative. Its structure features a partially saturated isoquinoline core (3,4-dihydro substitution) with methoxy groups at positions 6 and 7 and a 3,4-dimethoxybenzyl substituent at position 3. The hydrobromide salt enhances its solubility in polar solvents compared to the free base . This compound belongs to a class of isoquinoline alkaloids, which are known for diverse biological activities, including antispasmodic and receptor-modulating effects .

Eigenschaften

CAS-Nummer

57543-29-0

Molekularformel

C20H24BrNO4

Molekulargewicht

422.3 g/mol

IUPAC-Name

3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16;/h5-6,8,10-12,16H,7,9H2,1-4H3;1H

InChI-Schlüssel

JWYPPJMTBYBLJL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=[NH+]2)OC)OC)OC.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Detailed One-Pot Synthesis Method

Stepwise Procedure
  • Formylation of 3,4-Dimethoxyphenethylamine:

    • React 3,4-dimethoxyphenethylamine with a formylation reagent such as ethyl formate, methyl formate, or isopropyl formate (ethyl formate preferred) under reflux conditions (approx. 6 hours) to form an intermediate formamide solution (Intermediate 1).
  • Addition of Oxalyl Chloride:

    • Slowly add the intermediate 1 solution to a cooled solution of oxalyl chloride (or vice versa) in a solvent such as acetonitrile or dichloromethane at 10-20 °C to form Intermediate 2.
  • Catalytic Ring Closure:

    • Add a catalytic amount of phosphotungstic acid to promote ring closure, generating Intermediate 3. Stir the mixture for about 1 hour.
  • Oxalic Acid Removal and Target Compound Formation:

    • Introduce an alcohol solvent (e.g., methanol) and heat to reflux (50-55 °C) for 3 hours to remove oxalic acid and complete the formation of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide (Reaction system 4).
  • Isolation and Purification:

    • Cool the reaction mixture to 5-10 °C to crystallize the product.
    • Filter, wash the filter cake with methanol, and dry under vacuum at 40-50 °C to obtain the final product.
Reaction Conditions and Yields
Parameter Details
Starting materials 3,4-Dimethoxyphenethylamine, ethyl formate
Solvents Acetonitrile or dichloromethane, methanol
Catalyst Phosphotungstic acid
Temperature Reflux for formylation; 10-20 °C for oxalyl chloride addition; 50-55 °C for reflux with methanol
Reaction time 6 h (formylation), 2 h (oxalyl chloride reaction), 1 h (catalytic ring closure), 3 h (reflux with methanol)
Yield 75-80%
Purity >99% (single impurity ≤0.16%)

This method is notable for its simplicity, high yield, high purity, low cost, and improved safety profile compared to multi-step processes involving protective groups and harsh reagents.

Comparative Notes on Reagents and Conditions

  • Formylation Reagents: Ethyl formate is preferred due to better yields and operational convenience.
  • Halogenating Agents: Oxalyl chloride is used as a mild halogenating agent facilitating the cyclization, contrasting with harsher agents like bromine or FeCl3, which showed less ideal results in trials.
  • Catalyst: Phosphotungstic acid effectively catalyzes the ring closure, improving reaction efficiency.
  • Solvent Choice: Acetonitrile and dichloromethane are both effective for oxalyl chloride addition, with slight differences in yield and purity.

Research Findings and Industrial Significance

Industrial Application

The described one-pot method has been patented and is considered highly promising for industrial-scale production due to:

  • Reduced number of reaction steps.
  • Lower material, labor, and equipment costs.
  • Enhanced process safety and environmental friendliness (less waste generation).
  • Compliance with cGMP quality standards for pharmaceutical intermediates.

Analytical Characterization

  • The product exhibits a melting point around 202 °C.
  • Molecular weight: 377.86 g/mol.
  • Molecular formula: C20H24ClNO4.
  • High purity (>99%) confirmed by chromatographic and spectroscopic methods.
  • The compound is stable under the described reaction and storage conditions.

Summary Table of Preparation Method

Step No. Reaction Step Reagents/Conditions Outcome/Notes
1 Formylation 3,4-Dimethoxyphenethylamine + ethyl formate, reflux 6 h Formation of formamide intermediate (Intermediate 1)
2 Addition of oxalyl chloride Oxalyl chloride in acetonitrile/DCM, 10-20 °C, 2 h Formation of intermediate 2
3 Catalytic ring closure Phosphotungstic acid, stir 1 h Formation of intermediate 3
4 Oxalic acid removal and cyclization Methanol, reflux 50-55 °C, 3 h Formation of target compound
5 Crystallization and purification Cooling 5-10 °C, filtration, washing, drying Isolated pure product with 75-80% yield

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural distinctions between the target compound and analogs are summarized below:

Table 1: Structural Comparison

Compound Name Substituents Saturation Salt Form Reference
Target Compound 3-(3,4-dimethoxybenzyl), 6,7-dimethoxy 3,4-Dihydro Hydrobromide
Papaverine 1-(3,4-dimethoxybenzyl), 6,7-dimethoxy Fully aromatic Free base
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-Benzyl, 6,7-dimethoxy 3,4-Dihydro Free base
PA-082 (PPAR ligand) 4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}, 3,4-dimethoxybenzyl, others Fully aromatic Free base
  • Target vs. Papaverine’s free base form and aromatic core contribute to its antispasmodic activity via phosphodiesterase inhibition .
  • Target vs. 1-Benzyl Analog (CAS 4876-00-0) : Both share the dihydro core, but the benzyl substituent position (1 vs. 3) and absence of a hydrobromide salt in the analog may affect solubility and bioavailability .

Physical and Chemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Molecular Weight Solubility Profile Reference
Target Compound Not reported ~420.3 (C₁₉H₂₂NO₂·HBr) High in polar solvents (hydrobromide)
Compound 2 () 191–192 ~481.5 (C₂₅H₂₇N₂O₆) Soluble in ethanol
Papaverine ~147 339.4 Slightly soluble in water
  • The hydrobromide salt of the target compound likely increases aqueous solubility compared to free bases like papaverine .
  • Melting points from suggest that substitution patterns (e.g., acetylamino vs. benzyl groups) influence thermal stability .

Biologische Aktivität

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a compound of interest in pharmacological research due to its potential therapeutic applications. This isoquinoline derivative has been studied for various biological activities, including neuroprotective effects and inhibition of key enzymes associated with neurodegenerative diseases.

  • Molecular Formula : C20H24BrNO4
  • Molecular Weight : 392.31 g/mol
  • Melting Point : 202°C

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the degradation of acetylcholine, thereby potentially enhancing cholinergic transmission in the brain .
  • Monoamine Oxidase Inhibition : The compound also exhibits inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters such as dopamine and serotonin .
  • Blood-Brain Barrier Penetration : Studies suggest that it can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

Biological Activity Overview

The biological activities of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide can be summarized as follows:

Activity TypeDescriptionReference
AChE InhibitionIC50 values indicating potent inhibition of AChE activity; potential for Alzheimer’s treatment.
MAO InhibitionSignificant inhibition of both MAO-A and MAO-B; implications for mood disorders.
NeuroprotectionProtective effects on neuronal cells under stress conditions; potential against neurodegeneration.
CytotoxicityLow cytotoxicity observed in vitro studies at concentrations below 12.5 µM.

Case Studies

  • Alzheimer's Disease Models : In a study focused on Alzheimer’s disease models, the compound demonstrated significant inhibitory activity against AChE and MAOs, suggesting its potential as a dual-target therapeutic agent . The compound was able to penetrate the BBB and exhibited no acute toxicity in animal models even at high doses (2500 mg/kg) .
  • Neuroprotection in Cell Cultures : Further investigations revealed that treatment with this isoquinoline derivative led to reduced apoptosis in neuronal cell lines under oxidative stress conditions, indicating its neuroprotective properties .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, solvent choice (e.g., DMSO for nucleophilic substitutions), catalyst selection (e.g., t-BuXPhos for guanidinylation), and temperature (e.g., 100–140°C for cyclization) significantly impact yields. Purification steps, such as recrystallization from ethanol or benzene, are critical for isolating high-purity products. Monitoring intermediates via TLC or HPLC ensures reaction progression. For instance, yields for analogous isoquinoline derivatives range from 27% to 84% depending on reaction parameters .

Q. Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy group placements (δ 3.7–3.9 ppm) and aromatic proton environments.
  • HRMS : Confirm molecular formula accuracy (e.g., [M+H]+^+ or [M-Br]+^+ ions) with <5 ppm mass error.
  • X-ray Crystallography : Resolve stereochemistry and salt formation (e.g., hydrobromide counterion positioning) .

Q. What in vitro models are appropriate for initial biological activity screening?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., phosphodiesterase activity via fluorescence-based kits) and cell viability assays (e.g., cancer cell lines like MCF-7 or neuroprotective models like SH-SY5Y). Use IC50_{50} values to quantify potency. For anti-inflammatory studies, measure cytokine suppression (e.g., TNF-α or IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Variability in biological outcomes often stems from assay conditions. Standardize protocols by:

  • Using identical enzyme isoforms (e.g., PDE4B vs. PDE10A).
  • Validating cell line authenticity (e.g., STR profiling).
  • Including positive controls (e.g., Rolipram for PDE inhibition). Reproduce conflicting studies under controlled parameters and analyze batch-to-batch compound purity via HPLC .

Q. What methodologies are recommended for studying environmental stability and degradation pathways?

Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic Stability : Assess hydrolysis/photolysis rates under simulated sunlight (λ >290 nm) and varying pH.
  • Biotic Degradation : Use soil microcosms or activated sludge to track metabolite formation via LC-MS/MS.
  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and soil adsorption coefficients (KdK_d) .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Model interactions with PDE active sites (e.g., AutoDock Vina) using crystal structures (PDB: 1XOM).
  • Kinetic Studies : Determine inhibition modality (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • CRISPR-Cas9 Knockouts : Validate target engagement in PDE-knockout cell lines .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer: Synthesize analogs with modifications to:

  • Methoxy groups (e.g., replace with hydroxy or halogen substituents).
  • Benzyl ring substituents (e.g., nitro or methyl groups). Evaluate changes in bioactivity and correlate with computational descriptors (e.g., Hammett σ values). Use parallel synthesis to generate libraries, as seen in FtsZ-targeting isoquinoline derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.